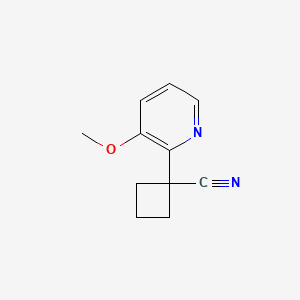
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound with a unique structure that combines a pyridine ring substituted with a methoxy group and a cyclobutane ring attached to a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring:
Cyclobutane Ring Formation: The cyclobutane ring is formed through a cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the four-membered ring.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but lacks the methoxy group.
1-(2,4-Dimethoxypyridin-3-yl)cyclobutane-1-carbonitrile: Contains additional methoxy groups on the pyridine ring.
Uniqueness
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the methoxy group at the 3-position of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(3-methoxypyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
RMHJDZYKRQPCBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















